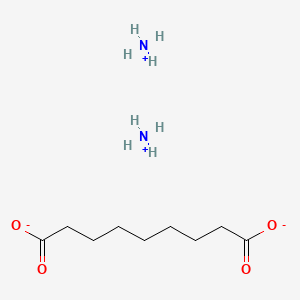
(4-Amino-2-hydroxybenzoato-O1,O2)zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-amino-2-hydroxybenzoato-O1,O2]zinc is a coordination compound that involves zinc ions coordinated with 4-amino-2-hydroxybenzoate ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-amino-2-hydroxybenzoato-O1,O2]zinc typically involves the reaction of zinc salts with 4-amino-2-hydroxybenzoic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the coordination complex .
Industrial Production Methods
Industrial production methods for [4-amino-2-hydroxybenzoato-O1,O2]zinc are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade zinc salts and 4-amino-2-hydroxybenzoic acid, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
[4-amino-2-hydroxybenzoato-O1,O2]zinc can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can convert the zinc ion to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the 4-amino-2-hydroxybenzoate ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of zinc, while substitution reactions can produce new coordination complexes with different ligands .
Applications De Recherche Scientifique
[4-amino-2-hydroxybenzoato-O1,O2]zinc has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and metal ion transport.
Medicine: Explored for its potential therapeutic applications, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity
Mécanisme D'action
The mechanism of action of [4-amino-2-hydroxybenzoato-O1,O2]zinc involves its interaction with molecular targets, such as enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can affect cellular pathways by modulating metal ion concentrations and transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [4-amino-2-hydroxybenzoato-O1,O2]zinc include other zinc coordination complexes with different ligands, such as:
- [4-amino-2-hydroxybenzoato-O1,O2]copper
- [4-amino-2-hydroxybenzoato-O1,O2]iron
- [4-amino-2-hydroxybenzoato-O1,O2]nickel .
Uniqueness
What sets [4-amino-2-hydroxybenzoato-O1,O2]zinc apart from similar compounds is its specific coordination environment and the unique properties imparted by the 4-amino-2-hydroxybenzoate ligands. These properties make it particularly suitable for applications requiring specific reactivity and stability .
Propriétés
Numéro CAS |
94022-09-0 |
|---|---|
Formule moléculaire |
C7H7NO3Zn |
Poids moléculaire |
218.5 g/mol |
Nom IUPAC |
4-amino-2-hydroxybenzoic acid;zinc |
InChI |
InChI=1S/C7H7NO3.Zn/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11); |
Clé InChI |
WAAJPAFUNJUSKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)O)C(=O)O.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12652732.png)








